4-((Dibutylamino)methyl)benzaldehyde 4-((Dibutylamino)methyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 82413-60-3
VCID: VC13543789
InChI: InChI=1S/C16H25NO/c1-3-5-11-17(12-6-4-2)13-15-7-9-16(14-18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3
SMILES: CCCCN(CCCC)CC1=CC=C(C=C1)C=O
Molecular Formula: C16H25NO
Molecular Weight: 247.38 g/mol

4-((Dibutylamino)methyl)benzaldehyde

CAS No.: 82413-60-3

Cat. No.: VC13543789

Molecular Formula: C16H25NO

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

4-((Dibutylamino)methyl)benzaldehyde - 82413-60-3

Specification

CAS No. 82413-60-3
Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
IUPAC Name 4-[(dibutylamino)methyl]benzaldehyde
Standard InChI InChI=1S/C16H25NO/c1-3-5-11-17(12-6-4-2)13-15-7-9-16(14-18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3
Standard InChI Key UCVBRNYVYTYCIK-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CC1=CC=C(C=C1)C=O
Canonical SMILES CCCCN(CCCC)CC1=CC=C(C=C1)C=O

Introduction

Structural and Molecular Characteristics

4-((Dibutylamino)methyl)benzaldehyde (C16_{16}H25_{25}NO) features a benzaldehyde backbone with a -CH2_2-N(C4_4H9_9)2_2 substituent at the fourth carbon. This structure distinguishes it from the closely related 4-(dibutylamino)benzaldehyde (CAS 90134-10-4), which lacks the methylene spacer between the amine and aromatic ring . The addition of the methylene group alters electronic and steric properties, potentially influencing reactivity and intermolecular interactions.

Key Physicochemical Properties

While experimental data for 4-((Dibutylamino)methyl)benzaldehyde is scarce, extrapolations from analogues suggest:

  • Molecular Weight: ~263.38 g/mol (theoretical).

  • Boiling Point: Estimated >350°C, based on increased alkyl chain length compared to 4-(dibutylamino)benzaldehyde (386.7°C) .

  • Density: ~0.95–1.00 g/cm³, consistent with hydrophobic alkylamines .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

Synthetic Methodologies

The synthesis of 4-((Dibutylamino)methyl)benzaldehyde can be inferred from established routes for analogous compounds. A plausible pathway involves:

Step 1: Formation of the Dibutylaminomethyl Intermediate

Reaction of 4-(bromomethyl)benzaldehyde with dibutylamine in a polar solvent (e.g., DMF) under reflux:

4-(BrCH2)C6H4CHO+N(C4H9)2H4-((C4H9)2N-CH2)C6H4CHO+HBr\text{4-(BrCH}_2\text{)C}_6\text{H}_4\text{CHO} + \text{N(C}_4\text{H}_9\text{)}_2\text{H} \rightarrow \text{4-((C}_4\text{H}_9\text{)}_2\text{N-CH}_2\text{)C}_6\text{H}_4\text{CHO} + \text{HBr}

This nucleophilic substitution is typically catalyzed by a base (e.g., K2_2CO3_3) to neutralize HBr .

Step 2: Purification and Characterization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation employs:

  • 1^1H NMR: Peaks at δ 9.8–10.1 ppm (aldehyde proton), δ 3.2–3.5 ppm (-CH2_2-N), and δ 0.8–1.6 ppm (butyl chains).

  • FT-IR: Stretching vibrations at ~2820 cm1^{-1} (C-H aldehyde), ~1620 cm1^{-1} (C=O), and ~1120 cm1^{-1} (C-N) .

Physicochemical and Spectroscopic Data

While direct measurements are unavailable, comparative analysis with 4-(dibutylamino)benzaldehyde (Table 1) offers predictive insights:

Table 1: Comparative Properties of Amino-Benzaldehyde Derivatives

Property4-((Dibutylamino)methyl)benzaldehyde (Predicted)4-(Dibutylamino)benzaldehyde
Molecular FormulaC16_{16}H25_{25}NOC15_{15}H23_{23}NO
Molecular Weight (g/mol)263.38233.35
Boiling Point (°C)>350386.7
Density (g/cm³)0.95–1.000.979
LogP~4.53.91

The extended alkyl chain in the target compound likely enhances lipophilicity (higher LogP), impacting its partitioning behavior in biological systems .

Applications in Research and Industry

Organic Synthesis

4-((Dibutylamino)methyl)benzaldehyde serves as a versatile intermediate:

  • Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry and catalyst design .

  • Heterocyclic Synthesis: Participates in cyclocondensation reactions to generate quinazolines or benzodiazepines, frameworks prevalent in pharmaceuticals .

Material Science

  • Fluorescent Probes: The electron-rich dibutylamino group facilitates intramolecular charge transfer, enabling applications in optoelectronic materials .

  • Polymer Modification: Incorporation into epoxy resins or polyurethanes improves thermal stability and mechanical strength .

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